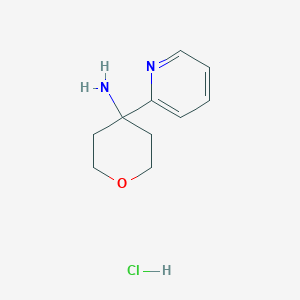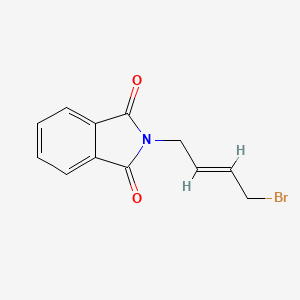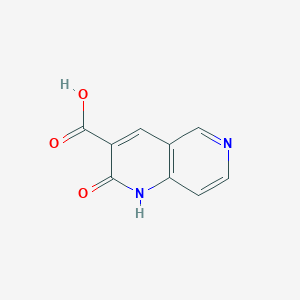
2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-オキソ-1,2-ジヒドロ-1,6-ナフチリジン-3-カルボン酸は、ナフチリジンファミリーに属するヘテロ環式化合物です。この化合物は、隣接する炭素原子で結合された2つのピリジン環で構成される融合環系が特徴です。環構造中の窒素原子の存在により、化合物に独特の化学的および生物学的特性が与えられ、さまざまな研究分野における関心の対象となっています。
準備方法
合成経路と反応条件: 2-オキソ-1,2-ジヒドロ-1,6-ナフチリジン-3-カルボン酸の合成は、いくつかの方法で達成できます。一般的なアプローチの1つは、特定の条件下で適切な前駆体の環化が含まれます。 例えば、モンモリロナイトK10などの触媒の存在下で、2-クロロ-3,5-ジアミノピリジンとヘキサフルオロアセチルアセトンを反応させると、目的のナフチリジン誘導体が得られます .
工業的製造方法: この化合物の工業的製造は、通常、高収率と純度を達成するために反応条件を最適化することを含みます。これには、高度な触媒系の使用、制御された反応環境、最終生成物を分離するための精製技術が含まれる場合があります。
化学反応の分析
反応の種類: 2-オキソ-1,2-ジヒドロ-1,6-ナフチリジン-3-カルボン酸は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するナフチリジン誘導体を形成するために酸化できます。
還元: 還元反応は、電子特性が変化したジヒドロ誘導体を生成できます。
置換: 特に求核置換反応である置換反応は、さまざまな官能基をナフチリジン環に導入できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: アミンまたはチオールなどの求核試薬は、塩基性条件下で使用できます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はナフチリジン-3-カルボン酸誘導体を生成する可能性がありますが、還元はジヒドロ-ナフチリジンを生成する可能性があります .
4. 科学研究への応用
2-オキソ-1,2-ジヒドロ-1,6-ナフチリジン-3-カルボン酸は、科学研究において幅広い用途を持っています。
化学: より複雑なヘテロ環式化合物の合成のビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌性や抗がん性など、生物活性を示します.
科学的研究の応用
2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
作用機序
2-オキソ-1,2-ジヒドロ-1,6-ナフチリジン-3-カルボン酸の作用機序は、酵素やDNAなどの分子標的との相互作用に関与しています。この化合物は、特定の酵素の活性を阻害し、細胞プロセスの中断につながる可能性があります。 さらに、DNAに結合して複製と転写を妨げる可能性があり、これは特に抗菌性と抗がん性において関連しています .
類似化合物:
1,5-ナフチリジン: これらの化合物は、類似の融合環構造を共有していますが、窒素原子の位置が異なります.
1,8-ナフチリジン: 異なる生物活性和合成経路を持つ別の種類のナフチリジン.
ユニークさ: 2-オキソ-1,2-ジヒドロ-1,6-ナフチリジン-3-カルボン酸は、特定の環構造とカルボン酸基の存在により、独特の化学反応性と生物活性を示します。さまざまな化学反応を起こす能力と、さまざまな分野における幅広い用途は、科学研究における汎用性と重要性を強調しています。
類似化合物との比較
1,5-Naphthyridines: These compounds share a similar fused-ring structure but differ in the position of nitrogen atoms.
1,8-Naphthyridines: Another class of naphthyridines with distinct biological activities and synthetic routes.
Uniqueness: 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility and importance in scientific research.
特性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC名 |
2-oxo-1H-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-6(9(13)14)3-5-4-10-2-1-7(5)11-8/h1-4H,(H,11,12)(H,13,14) |
InChIキー |
KPFCPYVACMZIEF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1NC(=O)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B11771656.png)
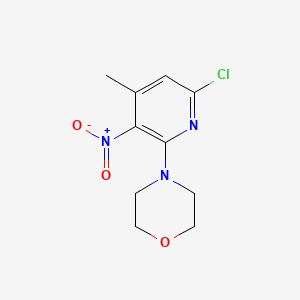
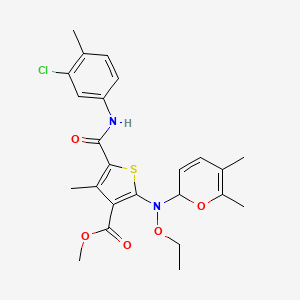
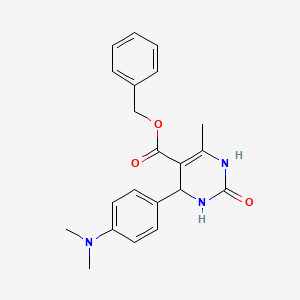


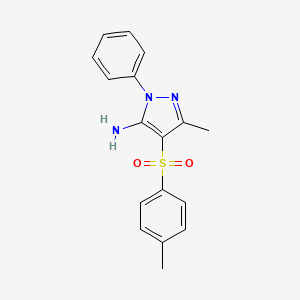
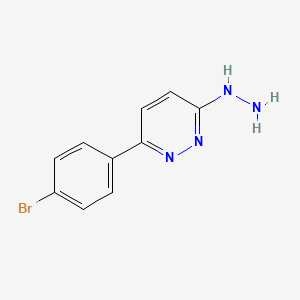
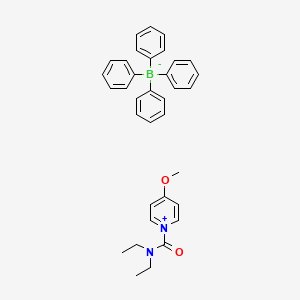
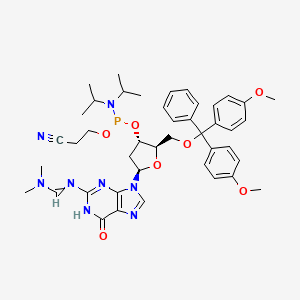
![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B11771732.png)
